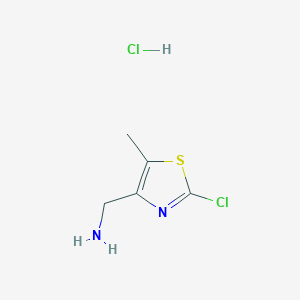
3-(1H-Pyrrol-1-yl)-2,3-dihydro-1H-inden-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-Pyrrol-1-yl)-2,3-dihydro-1H-inden-1-one typically involves the reaction of 1H-pyrrole with an appropriate precursor. One common method involves the cyclization of 3-(1H-pyrrol-1-yl) propanenitrile in the presence of a Lewis acid to form the desired compound . The reaction conditions often include controlled temperatures and the use of solvents such as dichloromethane or toluene.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis equipment to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
3-(1H-Pyrrol-1-yl)-2,3-dihydro-1H-inden-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are employed under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of functionalized pyrrole derivatives .
Scientific Research Applications
3-(1H-Pyrrol-1-yl)-2,3-dihydro-1H-inden-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and biological activity.
Industry: Utilized in the development of advanced materials, such as conductive polymers and sensors
Mechanism of Action
The mechanism of action of 3-(1H-Pyrrol-1-yl)-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets. For instance, it may inhibit enzymes or interact with receptors, leading to various biological effects. Molecular docking studies have shown that pyrrole derivatives can bind to active sites of enzymes, such as enoyl ACP reductase and dihydrofolate reductase, inhibiting their activity . This dual inhibition mechanism is crucial for its potential therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
1H-2,3-Dihydro-1-pyrrolizinone: Known for its anti-inflammatory and analgesic activities.
4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamide: Used to improve monoclonal antibody production.
1H-Indole-3-carbaldehyde derivatives: Known for their role in multicomponent reactions and biological activities.
Uniqueness
3-(1H-Pyrrol-1-yl)-2,3-dihydro-1H-inden-1-one is unique due to its specific structure, which combines the pyrrole ring with an indanone moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C13H11NO |
|---|---|
Molecular Weight |
197.23 g/mol |
IUPAC Name |
3-pyrrol-1-yl-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C13H11NO/c15-13-9-12(14-7-3-4-8-14)10-5-1-2-6-11(10)13/h1-8,12H,9H2 |
InChI Key |
CVKDZQOCLFSRQP-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C2=CC=CC=C2C1=O)N3C=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


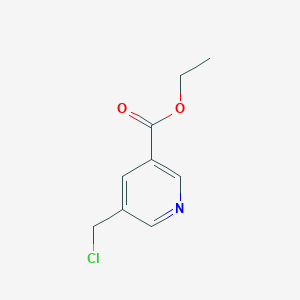
![5-Methyl-[2,3'-bipyridine]-5'-carbaldehyde](/img/structure/B11902249.png)
![Indeno[2,1-b]pyran, 2-ethyl-](/img/structure/B11902255.png)
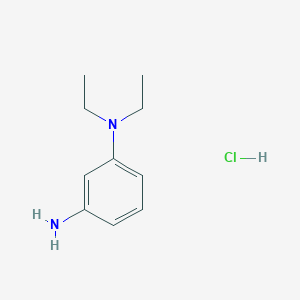
![2-Amino-2-{pyrazolo[1,5-b]pyridazin-3-yl}acetic acid](/img/structure/B11902275.png)

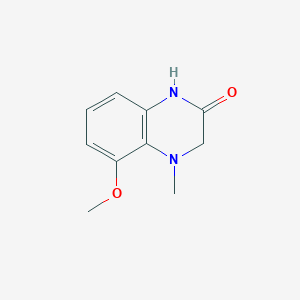
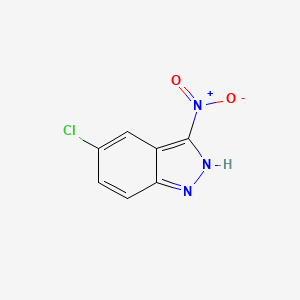
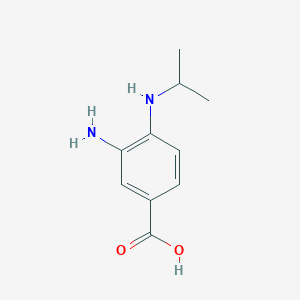
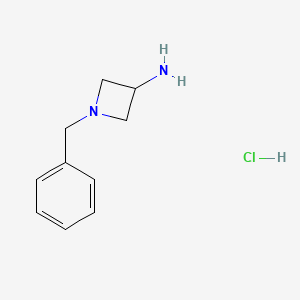
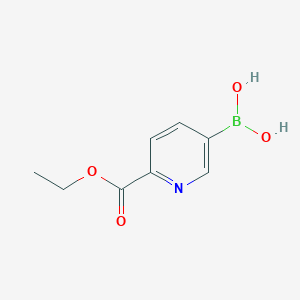
![6,12-Diazadispiro[4.1.4.2]tridecan-13-one](/img/structure/B11902341.png)

